3,4-dimethoxy-N-propylaniline
Description
Significance of Substituted Anilines in Contemporary Organic Chemistry Research
Substituted anilines are a class of organic compounds derived from aniline (B41778) that have been modified with various functional groups on the aromatic ring or the nitrogen atom. wisdomlib.org These compounds are of paramount importance in modern organic chemistry, serving as versatile starting materials and key intermediates for the synthesis of a wide array of valuable molecules. wisdomlib.orgnih.gov Their structural motifs are central to the creation of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govresearchgate.net
The utility of substituted anilines stems from their reactivity and the diverse functionalities they can possess. They are precursors for synthesizing complex heterocyclic systems such as benzothiazole (B30560) and cinnoline (B1195905) derivatives, as well as heterocyclic azo dyes. wisdomlib.org The nature of the substituents—whether electron-donating or electron-withdrawing—significantly influences the chemical properties and reactivity of the aniline ring, allowing for tailored applications. wisdomlib.org For instance, the development of efficient and selective methods for synthesizing multi-substituted anilines, particularly those with meta-substitution patterns, remains a challenging and active area of research, highlighting their continued relevance in the field. researchgate.netrsc.org Modern synthetic strategies, including palladium-catalyzed cross-coupling reactions and various domino reactions, have been developed to access these important compounds more efficiently. researchgate.netsciencedaily.com
Academic Importance of 3,4-Dimethoxy-N-propylaniline in Chemical Synthesis and Mechanistic Studies
Among the vast family of substituted anilines, this compound holds specific academic interest as a model compound and synthetic intermediate. Its structure features a benzene (B151609) ring with two methoxy (B1213986) groups at the 3 and 4 positions and an N-propyl group on the amine. This combination of a lipophilic propyl chain and polar methoxy groups gives the molecule a balance of properties that makes it a useful building block in medicinal chemistry and organic synthesis.
The compound is primarily utilized as an intermediate in the synthesis of more complex organic structures and serves as a research tool for investigating enzyme interactions and metabolic pathways. Its synthesis and reactions provide a practical context for studying fundamental organic chemistry principles. A common laboratory-scale synthesis involves the N-alkylation of 3,4-dimethoxyaniline (B48930) with a propyl halide, such as 1-bromopropane (B46711), in the presence of a base. The reactivity of this compound itself is characteristic of a substituted aniline; it can undergo oxidation to form corresponding quinones and is susceptible to further electrophilic substitution on the aromatic ring. These reactions are crucial for creating a variety of derivatives for further study.
Table 1: Chemical Properties and Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 887588-02-5 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₇NO₂ | |
| Molecular Weight | 195.26 g/mol | sigmaaldrich.com |
| InChI Key | JMENXXARXGGADO-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Overview of Research Methodologies Applicable to the Chemical Compound
The study of this compound and related substituted anilines employs a range of established and advanced research methodologies. These can be broadly categorized into synthetic, analytical, and mechanistic approaches.
Synthetic Methodologies: The synthesis of substituted anilines is a well-explored field with numerous established methods. researchgate.netnih.govacs.org One-pot reductive amination of nitroarenes with aldehydes is a prominent technique for producing N-substituted anilines. nih.gov Other advanced strategies include palladium-catalyzed C-N bond formation reactions (e.g., Buchwald-Hartwig amination), which have become standard tools for aniline synthesis. researchgate.net Researchers also explore novel, atom-economical routes such as the de novo synthesis from non-aromatic precursors like cyclohexanones or through multicomponent reactions that build the aniline core in a single step. rsc.orgacs.org
Table 2: Selected Synthetic Methodologies for Substituted Anilines
| Method | Description | Key Features |
|---|---|---|
| N-Alkylation | Reaction of a primary aniline with an alkyl halide under basic conditions to form a secondary or tertiary amine. | A direct and common method for N-substitution. |
| Reductive Amination | A one-pot reaction involving the reduction of a nitroarene, condensation with an aldehyde, and subsequent reduction of the imine intermediate. nih.gov | Efficient for creating diverse N-substituted aryl amines. nih.gov |
| Pd-Catalyzed Coupling | Cross-coupling of aryl halides with ammonia (B1221849) or amines, catalyzed by a palladium complex (e.g., Buchwald-Hartwig amination). researchgate.net | A versatile and widely used method for C-N bond formation. researchgate.net |
| De Novo Synthesis | Construction of the substituted aniline ring from acyclic or non-aromatic precursors. rsc.orgacs.org | Allows access to substitution patterns that are difficult to achieve via traditional functionalization of an existing aniline ring. rsc.org |
Analytical and Spectroscopic Characterization: To confirm the identity and purity of this compound, chemists rely on a suite of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. For this compound, characteristic signals include singlets for the methoxy groups (around δ 3.7–3.9 ppm in ¹H NMR) and distinct patterns for the propyl chain and aromatic protons.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental formula of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the N-H bond (stretch typically around 3300–3350 cm⁻¹) and C-O bonds of the methoxy groups (stretches in the 1050–1250 cm⁻¹ region).
X-ray Crystallography: For crystalline solids, this technique can determine the precise three-dimensional arrangement of atoms in the molecule, resolving any structural ambiguities.
Mechanistic Studies: Understanding the pathways by which reactions involving substituted anilines occur is a fundamental goal of physical organic chemistry. Mechanistic investigations often involve a combination of kinetic studies, control experiments, and computational analysis. nih.gov For instance, kinetic studies on the reactions of substituted dinitroanilines with nucleophiles have provided insight into the formation of intermediates and the influence of substituents on reaction rates. researchgate.net Computational modeling can be used to analyze reaction mechanisms and explain observed regioselectivity, as demonstrated in studies of the meta-amination of anisidines. nih.gov For complex transformations like enzymatic polymerization of arylamines, mechanistic studies track the formation of intermediates such as radical cations to build a detailed picture of the reaction process. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-7-12-9-5-6-10(13-2)11(8-9)14-3/h5-6,8,12H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMENXXARXGGADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622169 | |
| Record name | 3,4-Dimethoxy-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-02-5 | |
| Record name | 3,4-Dimethoxy-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Design for 3,4 Dimethoxy N Propylaniline
Established Synthetic Routes and Reaction Pathways
Traditional synthetic approaches to 3,4-dimethoxy-N-propylaniline rely on well-documented reactions that build the molecule sequentially. These methods involve the introduction of the N-propyl group onto a pre-functionalized aniline (B41778) or the construction of the dimethoxy-substituted ring system followed by amination and alkylation.
Alkylation Strategies for N-Propyl Chain Introduction
The most direct route to forming the target molecule involves the N-alkylation of 3,4-dimethoxyaniline (B48930). Several strategies exist for this transformation.
Direct Alkylation with Propyl Halides: A conventional method involves the reaction of 3,4-dimethoxyaniline with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct. However, this method can suffer from overalkylation, leading to the formation of the tertiary amine as a byproduct.
Reductive Amination: A more selective method is the reductive amination of 3,4-dimethoxyaniline with propanal. In this two-step, one-pot process, the aniline first reacts with the aldehyde to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
"Borrowing Hydrogen" or "Hydrogen Auto-Transfer" Reactions: This modern approach utilizes alcohols as alkylating agents, which are considered green and atom-economical reagents. rsc.orgbeilstein-journals.org In this process, a catalyst temporarily "borrows" hydrogen from propanol (B110389) to oxidize it to propanal. The propanal then reacts with 3,4-dimethoxyaniline to form an imine. Finally, the catalyst returns the borrowed hydrogen to the imine, reducing it to the N-propyl amine and regenerating the catalyst. beilstein-journals.org This method produces water as the only byproduct. beilstein-journals.org
Aromatic Ring Functionalization for Dimethoxy Group Incorporation
The synthesis of the key intermediate, 3,4-dimethoxyaniline, is a critical step. This typically begins with a more readily available starting material, such as benzene (B151609) or a phenol (B47542) derivative.
One common pathway starts with veratrole (1,2-dimethoxybenzene). The synthesis proceeds through the following steps:
Nitration: Veratrole is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 3,4-dimethoxynitrobenzene (B134838).
Reduction: The nitro group of 3,4-dimethoxynitrobenzene is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using iron or tin in the presence of hydrochloric acid). mdpi.com This step yields 3,4-dimethoxyaniline. mdpi.com
Alternatively, methoxy (B1213986) groups can be introduced onto a pre-existing aniline or phenol structure. For instance, the methylation of 4-aminoveratrole's precursor, 4-hydroxy-3-methoxyaniline, can be performed using a methylating agent like dimethyl sulfate. prepchem.com
Multistep Synthesis Approaches and Intermediate Derivatization
Combining the above strategies, a complete multistep synthesis for this compound can be designed. A logical and efficient sequence involves first preparing the functionalized aromatic core, followed by the introduction of the alkyl chain.
Example Pathway:
Nitration of Veratrole: Conversion of 1,2-dimethoxybenzene (B1683551) to 3,4-dimethoxynitrobenzene.
Reduction to Aniline: Catalytic hydrogenation of 3,4-dimethoxynitrobenzene to form the intermediate 3,4-dimethoxyaniline.
N-Alkylation: Reaction of 3,4-dimethoxyaniline with propanol via a "borrowing hydrogen" mechanism catalyzed by a transition metal complex to yield the final product, this compound.
Another approach is a one-pot reductive amination starting from the nitroarene. This method combines the reduction of the nitro group and the N-alkylation in a single process. For example, 3,4-dimethoxynitrobenzene can be reacted with propanal in the presence of a catalyst and a hydrogen source, leading directly to this compound. mdpi.com
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability compared to traditional stoichiometric methods. Both heterogeneous and homogeneous catalysts are employed for key steps in the synthesis of this compound, particularly for the C-N bond formation in the alkylation step.
Heterogeneous Catalysis for Selective Amine Alkylation
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and potential for recyclability. organic-chemistry.org
Palladium on Carbon (Pd/C): This is a widely used and robust heterogeneous catalyst. It can be employed for the N-alkylation of anilines using primary amines or alcohols. organic-chemistry.orgthieme-connect.com The process often involves microwave heating to enhance reaction rates. organic-chemistry.org The catalyst facilitates the oxidation of the alkylating agent (e.g., propanol to propanal), followed by imine formation and subsequent reduction. organic-chemistry.orgthieme-connect.com The reusability of Pd/C makes it an economical choice for industrial applications. organic-chemistry.org
Nickel-Based Catalysts: Nickel nanoparticles supported on materials like alumina (B75360) (Ni/θ-Al₂O₃) have proven to be effective for the N-alkylation of amines with alcohols. acs.org These catalysts operate through a hydrogen-borrowing mechanism and show high turnover numbers, sometimes exceeding those of precious metal catalysts. acs.org The activity is influenced by the nature of the support material, with acid-base bifunctional supports often providing the best results. acs.org
Cobalt-Based Catalysts: Metal-organic frameworks can be used as precursors to synthesize cobalt nanoparticles embedded in nitrogen-doped carbon (CoNₓ@NC). rsc.org These materials are effective catalysts for the selective N-alkylation of anilines with various alcohols, operating via a hydrogen borrowing route. rsc.org
| Catalyst System | Alkylating Agent | Key Features | Typical Conditions |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Primary Amines, Alcohols | High atom economy, reusable, microwave-assisted. organic-chemistry.orgthieme-connect.com | 170°C, THF or Ionic Liquid organic-chemistry.org |
| Nickel on Alumina (Ni/θ-Al₂O₃) | Alcohols | High turnover number, additive-free, reusable. acs.org | Toluene (B28343), 110-150°C acs.org |
| Cobalt-Nitrogen-Carbon (CoNₓ@NC) | Alcohols | High selectivity, derived from MOFs. rsc.org | Toluene, 130°C rsc.org |
Homogeneous Catalysis in C-N Bond Formation and Amination Reactions
Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity under mild conditions.
Iron-Based Catalysts: Simple and environmentally benign iron salts, such as FeSO₄·7H₂O, can catalyze the direct C-H amination of arenes to form N-alkylanilines. chemistryviews.orgorganic-chemistry.org More advanced iron complexes, including those with cyclopentadienone ligands, are effective for C-N bond formation between anilines and alcohols via the hydrogen transfer mechanism. acs.org These reactions can be performed in solvents like toluene or xylene at elevated temperatures. acs.org
Manganese-Based Catalysts: Manganese complexes are emerging as cost-effective and less toxic alternatives to precious metals. beilstein-journals.org Bis-NHC manganese complexes have been shown to catalyze the selective N-alkylation of anilines with alcohols at room temperature, a significant advantage for synthesizing sensitive molecules. beilstein-journals.orgnih.gov
Ruthenium and Iridium Complexes: Pincer-type ruthenium complexes and N-heterocyclic carbene (NHC) ligated iridium complexes are highly efficient for the N-alkylation of amines with alcohols. organic-chemistry.orgnih.gov These catalysts are known for their high performance and broad functional group tolerance, operating effectively through the borrowing hydrogen methodology. nih.gov
| Catalyst System | Alkylating Agent | Key Features | Typical Conditions |
|---|---|---|---|
| Iron Cyclone Complexes | Alcohols | Uses earth-abundant metal, hydrogen transfer mechanism. acs.org | Toluene or Xylene, 110-140°C acs.org |
| Bis-NHC Manganese Complexes | Alcohols | Operates at room temperature, non-noble metal. beilstein-journals.orgnih.gov | t-BuOK base, Room Temperature beilstein-journals.org |
| NHC-Iridium(III) Complexes | Alcohols | High catalytic potential, broad substrate scope. nih.gov | KOtBu base, Toluene, 110°C nih.gov |
| PNHP-Pincer Ruthenium Complexes | Alcohols | Very low catalyst loading, high yields. organic-chemistry.org | KOtBu base, 150°C organic-chemistry.org |
Green Chemistry Principles in the Synthesis of the Chemical Compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles focus on maximizing efficiency and minimizing waste and the use of hazardous materials. yale.edusigmaaldrich.commsu.edu Key strategies for the green synthesis of this target compound include catalytic reductive amination and N-alkylation via the "borrowing hydrogen" methodology, which offer significant advantages over traditional synthetic routes.
Atom Economy and Catalysis in N-Alkylation
One of the core tenets of green chemistry is atom economy , which aims to maximize the incorporation of all reactant materials into the final product. acs.org Traditional N-alkylation methods, such as using propyl halides, often suffer from poor atom economy due to the formation of stoichiometric salt byproducts. In contrast, modern catalytic approaches provide highly atom-economical pathways to this compound.
Catalytic Reductive Amination: This method involves the reaction of 3,4-dimethoxyaniline with propanal in the presence of a reducing agent, typically hydrogen gas, and a catalyst. The reaction proceeds through an intermediate imine, which is then reduced in situ to form the desired secondary amine.
Reaction: 3,4-dimethoxyaniline + Propanal + H₂ → this compound + H₂O
This process is highly atom-economical as water is the only byproduct. frontiersin.org The use of catalytic reagents is superior to stoichiometric ones, fulfilling another key principle of green chemistry. yale.edu Numerous catalytic systems, employing both noble and earth-abundant non-noble metals like cobalt and nickel, have been developed for the reductive amination of carbonyl compounds, offering high selectivity and efficiency under relatively mild conditions. frontiersin.orgrsc.orgmdpi.com
N-Alkylation via Borrowing Hydrogen: An even more advanced and sustainable approach is the direct N-alkylation of 3,4-dimethoxyaniline with 1-propanol, a greener and more readily available reagent than propanal. This reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov
In this process, a catalyst (often based on metals like ruthenium, manganese, or iridium) temporarily abstracts hydrogen from the alcohol to oxidize it to an aldehyde in situ. researchgate.netrsc.org This aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen that the catalyst had been holding. This regenerative process produces water as the sole byproduct, making it an exceptionally clean and atom-efficient method. nih.govrsc.org The development of catalysts based on earth-abundant metals like manganese and nickel further enhances the sustainability of this transformation. nih.govresearchgate.net
Energy Efficiency and Safer Solvents
Green synthetic design also emphasizes energy efficiency and the use of safer solvents . sigmaaldrich.comacs.org Many modern catalytic N-alkylation reactions are designed to proceed under milder temperatures and pressures than traditional methods. researchgate.net Furthermore, there is a significant push to replace hazardous organic solvents with more benign alternatives or to eliminate them entirely.
Solvent-free reaction conditions, sometimes facilitated by techniques like mechanochemistry (ball milling), represent an ideal scenario, as they reduce waste, simplify purification, and lower costs. rsc.orgmdpi.comjocpr.com When a solvent is necessary, greener options such as water or ethanol (B145695) are preferred. Some catalytic systems for N-alkylation have demonstrated high efficacy in aqueous media, which is environmentally friendly and cost-effective. researchgate.net
The following table summarizes and compares these green synthetic methodologies for preparing this compound.
Interactive Data Table: Green Synthetic Routes to this compound
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Primary Byproduct | Key Green Principles Demonstrated |
| Catalytic Reductive Amination | 3,4-Dimethoxyaniline | Propanal | H₂ gas, Metal Catalyst (e.g., Ni, Co, Pd) | Water (H₂O) | High Atom Economy, Catalysis, Waste Prevention |
| N-Alkylation (Borrowing Hydrogen) | 3,4-Dimethoxyaniline | 1-Propanol | Metal Pincer Complex (e.g., Mn, Ru, Ir) | Water (H₂O) | High Atom Economy, Catalysis, Use of Safer Reagents |
| Traditional SN2 Alkylation | 3,4-Dimethoxyaniline | 1-Bromopropane | Stoichiometric Base (e.g., K₂CO₃) | KBr, H₂O | (Baseline for comparison; poor atom economy) |
| Solvent-Free Synthesis | 3,4-Dimethoxyaniline | 1-Propanol | Heterogeneous Catalyst, Ball Milling | Water (H₂O) | Safer Solvents, Energy Efficiency, Waste Prevention |
Chemical Reactivity and Transformation Studies of 3,4 Dimethoxy N Propylaniline
Electrophilic Aromatic Substitution Reactions of the Dimethoxy Aromatic Moiety
The benzene (B151609) ring of 3,4-dimethoxy-N-propylaniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups and the N-propylamino group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Halogenation: Reactions with halogens, such as bromine (Br2), in the presence of a Lewis acid catalyst, can introduce halogen atoms to the aromatic ring.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3). minia.edu.eg
The specific position of substitution is influenced by the combined directing effects of the methoxy and N-propylamino groups, as well as steric hindrance.
Oxidation and Reduction Pathways Involving the Amine Functionality
The amine functionality of this compound can undergo both oxidation and reduction reactions, leading to a variety of products.
Oxidation:
Oxidation of the N-propylamino group can lead to the formation of various products, including the corresponding nitroso or nitro derivatives.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the aniline (B41778) ring to form quinone derivatives. smolecule.com
Reduction:
The amine group itself is already in a reduced state. However, if the compound is synthesized from a nitro precursor, the nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst (H2/Pd-C). smolecule.com
Catalytic hydrogenation can also reduce the aromatic ring to a cyclohexylamine (B46788) derivative under specific conditions.
| Reaction Type | Reagent(s) | Major Product(s) |
| Oxidation | Potassium permanganate, Chromium trioxide | Quinone derivatives |
| Reduction (of nitro precursor) | Hydrogen gas with palladium on carbon (H2/Pd-C) | This compound |
| Ring Hydrogenation | Catalytic hydrogenation | Cyclohexylamine derivatives |
Derivatization and Functionalization Strategies for New Chemical Entities
The versatile structure of this compound makes it a valuable building block for the synthesis of more complex molecules and new chemical entities.
Formation of Complex Organic Structures as Building Blocks
This compound serves as an intermediate in the synthesis of a variety of complex organic molecules. Its functional groups allow for a range of reactions to build larger and more intricate structures. For instance, it is used in the production of dyes, pigments, and other specialty chemicals. The presence of the N-propyl group and the dimethoxy-substituted benzene ring allows for the creation of compounds with specific steric and electronic properties, which is valuable in medicinal chemistry and materials science.
Synthesis of Heterocyclic Compounds Incorporating the Aniline Core
The aniline core of this compound is a key feature for the synthesis of various nitrogen-containing heterocyclic compounds. semanticscholar.org These reactions often involve the cyclization of intermediates formed from the aniline derivative.
Examples of heterocyclic systems that can be synthesized include:
Pyrroles and Pyrrole derivatives: Through reactions involving the formation of new carbon-nitrogen bonds. clockss.org
Indoles and Azaindoles: By constructing a second ring fused to the benzene ring of the aniline. researchgate.net
Quinolines and Quinoxalines: Through condensation reactions with appropriate dicarbonyl compounds or their equivalents. rsc.org
Benzimidazoles: Reaction with carboxylic acids or their derivatives can lead to the formation of a five-membered imidazole (B134444) ring fused to the benzene ring.
The synthesis of these heterocyclic compounds is of significant interest as these structural motifs are present in many biologically active molecules and pharmaceutical agents. semanticscholar.org
Investigating Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying intermediates is crucial for optimizing reaction conditions and controlling product formation.
Advanced Spectroscopic and Structural Characterization of 3,4 Dimethoxy N Propylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of nuclear spin interactions, a comprehensive picture of the atomic connectivity and molecular dynamics can be assembled.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons directly attached to the nitrogen atom. The aromatic region should display three signals corresponding to the protons on the substituted benzene (B151609) ring. Two singlets are also expected for the chemically non-equivalent methoxy (B1213986) groups.
¹³C NMR: The carbon NMR spectrum will complement the ¹H data, showing eleven unique carbon signals. These include three signals for the propyl group, two for the methoxy groups, and six for the aromatic ring (four CH carbons and two quaternary carbons).
2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network, clearly identifying the adjacent protons within the propyl chain (H-1'↔H-2'↔H-3').
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-CH₂ protons (H-1') to the aromatic carbon C-1, and the methoxy protons to their respective aromatic carbons (C-3 and C-4), confirming the substitution pattern.
Predicted ¹H and ¹³C NMR Data for 3,4-Dimethoxy-N-propylaniline
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |
| H-2 | ~6.7 | d | C-1 | ~142 |
| H-5 | ~6.7 | d | C-2 | ~112 |
| H-6 | ~6.6 | dd | C-3 | ~150 |
| 3-OCH₃ | ~3.85 | s | C-4 | ~144 |
| 4-OCH₃ | ~3.80 | s | C-5 | ~113 |
| H-1' (N-CH₂) | ~3.1 | t | C-6 | ~102 |
| H-2' (-CH₂-) | ~1.6 | sext | 3-OCH₃ | ~56.0 |
| H-3' (-CH₃) | ~1.0 | t | 4-OCH₃ | ~55.8 |
| C-1' (N-CH₂) | ~46 | |||
| C-2' (-CH₂-) | ~23 | |||
| C-3' (-CH₃) | ~11 |
The flexibility of this compound is primarily associated with rotation around the C(aryl)-N bond and the conformational arrangement of the N-propyl group. nih.govauremn.org.br Advanced NMR techniques can provide insight into these dynamic processes. copernicus.org
Variable-temperature (VT) NMR studies can be employed to investigate the rotational barrier around the C-N bond. At lower temperatures, the rotation may slow sufficiently to allow for the observation of distinct conformers, leading to signal broadening or splitting. copernicus.org
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the through-space proximity of protons. NOE signals between the N-propyl protons (specifically H-1') and the aromatic protons (H-2 and H-6) would provide direct evidence for the preferred orientation of the propyl group relative to the aromatic ring in solution. The conformational behavior of alkyl chains in different solvent environments can also be characterized by analyzing changes in NMR spectral parameters. researchgate.net
Mass Spectrometry (MS) and Fragmentation Pathway Elucidation
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a molecule and for deducing its structure based on its fragmentation patterns under ionization. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₇NO₂.
Molecular Formula: C₁₁H₁₇NO₂
Calculated Monoisotopic Mass: 195.12593 u
An experimental HRMS measurement yielding a mass value extremely close to this calculated value would serve as definitive confirmation of the compound's elemental composition.
Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of the molecular ion (M⁺˙), providing valuable structural information. libretexts.org The fragmentation of this compound is expected to follow pathways characteristic of N-alkylanilines and aromatic ethers. miamioh.edu
A primary and highly characteristic fragmentation pathway for N-alkylanilines is the α-cleavage, which involves the cleavage of the bond beta to the nitrogen atom. miamioh.edu In this case, the loss of an ethyl radical (•CH₂CH₃) from the propyl group would generate a highly stable, resonance-stabilized iminium cation, which would likely represent the base peak in the spectrum.
Predicted Fragmentation Pathways for this compound
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 195 | [C₁₁H₁₇NO₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 166 | [M - C₂H₅]⁺ | •C₂H₅ (29 u) | α-cleavage (loss of ethyl radical) |
| 180 | [M - CH₃]⁺ | •CH₃ (15 u) | Loss of a methyl radical from a methoxy group |
| 152 | [M - C₃H₇]⁺ | •C₃H₇ (43 u) | Cleavage of the N-C bond (loss of propyl radical) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net
A search of the available scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported. Were such a study to be conducted on a suitable crystal, it would reveal the solid-state conformation of the molecule, including the planarity of the aniline (B41778) nitrogen, the torsion angle between the aromatic ring and the N-propyl substituent, and how the molecules pack together in the crystal lattice. cambridge.orgresearchgate.net
Infrared (IR) and UV/Visible Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Infrared (IR) spectroscopy provides critical information regarding the functional groups present in a molecule, while UV/Visible spectroscopy offers insights into its electronic transitions. Although direct experimental spectra for this compound are not extensively reported in publicly available literature, a detailed analysis can be extrapolated from the well-characterized spectroscopic features of its structural components: the 3,4-dimethoxyaniline (B48930) core and the N-propyl substituent.
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The expected IR absorption bands for this compound are based on the characteristic frequencies for aromatic amines, ethers, and alkyl chains.
The presence of the N-H bond in the secondary amine is typically characterized by a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1360 cm⁻¹ range. The aromatic ring itself will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The methoxy groups will be identifiable by their characteristic C-O stretching vibrations, typically strong bands appearing between 1000 and 1300 cm⁻¹. Specifically, aryl ethers usually show an asymmetric C-O-C stretch between 1200 and 1275 cm⁻¹ and a symmetric stretch between 1020 and 1075 cm⁻¹. The propyl group will contribute aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-3500 | Medium | N-H Stretch | Secondary Amine |
| 3000-3100 | Medium | C-H Stretch | Aromatic |
| 2850-2960 | Medium-Strong | C-H Stretch | Alkyl (Propyl) |
| 1580-1610 | Medium | C=C Stretch | Aromatic Ring |
| 1450-1550 | Medium | C=C Stretch | Aromatic Ring |
| 1200-1275 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) |
| 1250-1360 | Medium | C-N Stretch | Aromatic Amine |
| 1020-1075 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Methoxy) |
UV/Visible spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The spectrum of this compound is expected to be influenced by the aniline chromophore, with the methoxy and N-propyl groups acting as auxochromes.
The aniline moiety typically exhibits two primary absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm. The presence of two electron-donating methoxy groups on the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to the extension of the conjugated system. The N-propyl group, being a weak electron-donating group, is anticipated to have a minor bathochromic effect. Therefore, the λmax values for this compound are predicted to be slightly higher than those of aniline.
Table 2: Predicted UV/Visible Spectroscopy Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~240-250 | High | π → π | Phenyl ring |
| ~290-300 | Low | n → π | Amine lone pair |
Computational Chemistry and Theoretical Investigations of 3,4 Dimethoxy N Propylaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure and chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. core.ac.uk For 3,4-dimethoxy-N-propylaniline, DFT is employed to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. storion.ru
This optimization is typically carried out using a specific functional, such as B3LYP or BP86, and a basis set, like 6-31G* or 6-311++G(d,p), which describes the atomic orbitals. researchgate.netdiva-portal.org The process iteratively adjusts atomic coordinates to minimize the forces on each atom until a stable, ground-state structure is found. storion.ru The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, frequency analysis is performed on the optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies). researchgate.net These calculations are crucial for obtaining accurate subsequent property predictions. core.ac.uk
Table 1: Key Parameters in DFT Geometry Optimization of this compound. This table outlines the typical parameters and outputs involved in the DFT-based geometry optimization and energy calculation for the title compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests the molecule is more easily excitable and thus more reactive.
For this compound, the electron-donating methoxy (B1213986) (-OCH3) groups and the nitrogen atom on the aniline (B41778) ring are expected to significantly influence the energy and distribution of the HOMO, concentrating electron density on the aromatic ring and making it susceptible to electrophilic attack. The LUMO distribution would indicate the most likely sites for nucleophilic attack. From these orbital energies, various chemical reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity.
Table 2: Chemical Reactivity Indices Derived from FMO Analysis. This table lists key indices calculated from HOMO and LUMO energies that help quantify the chemical behavior of this compound. ajchem-a.com
Prediction and Validation of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings or identify unknown compounds. For this compound, both Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can be calculated.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). scielo.org.zanih.gov These calculations are performed on the DFT-optimized geometry. The resulting theoretical chemical shifts are often linearly correlated with experimental values, allowing for accurate assignments of peaks in the experimental spectrum. nmrdb.org
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. scielo.org.zasemanticscholar.org This calculation yields the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength (λ_max) and intensity of absorption peaks in the UV-Vis spectrum. These predictions help in understanding the electronic transitions, such as π→π* transitions within the aromatic ring.
Table 3: Representative Predicted NMR Chemical Shifts for this compound. This table shows typical chemical shift ranges that would be predicted using the GIAO/DFT method, which are essential for interpreting experimental NMR spectra.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics focuses on the electronic structure of a single molecule, Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. researchgate.net MD simulations are governed by a force field, a set of parameters that defines the potential energy of the system, and they track the trajectory of each atom by integrating Newton's equations of motion. diva-portal.org
For this compound, MD simulations are particularly useful for exploring its conformational landscape. The flexibility of the N-propyl chain allows the molecule to adopt various shapes (conformers). MD can sample these different conformations and determine their relative populations and the energy barriers between them. core.ac.uk
Furthermore, MD simulations explicitly model the surrounding environment, making them ideal for studying solvation effects. By simulating the molecule in a box of solvent molecules (e.g., water or chloroform), one can investigate specific solute-solvent interactions, such as hydrogen bonding between the aniline nitrogen and water, and how the solvent influences the conformational preferences of the molecule. galaxyproject.org
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. mdpi.comlongdom.org Computational modeling is a key component of modern QSAR. For this compound, this involves calculating a set of molecular descriptors that quantify its physicochemical properties. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) parameters. nih.gov
These descriptors for a series of related aniline analogues can be statistically correlated with their measured biological activities (e.g., IC50 values against a specific enzyme). frontiersin.org The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. For instance, a model might reveal that increasing the length of the alkyl chain or substituting the methoxy groups could enhance activity, saving significant time and resources in drug discovery. mdpi.com Molecular docking, a technique that predicts the preferred orientation of a molecule when bound to a receptor, is often used in conjunction with QSAR to provide a three-dimensional rationale for the observed activities. mdpi.com
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. diva-portal.org By mapping the potential energy surface, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier (activation energy) that must be overcome for the reaction to proceed. github.io
For reactions involving this compound, such as its synthesis via alkylation of 3,4-dimethoxyaniline (B48930) or its participation in electrophilic aromatic substitution, DFT calculations can be used to model the entire reaction mechanism. By locating the transition state structure and performing a frequency calculation (a true TS has exactly one imaginary frequency), the activation energy can be determined. github.ioscielo.br Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism and the expected product distribution. This theoretical insight provides a molecular-level understanding that is often difficult to obtain through experimental means alone.
Applications of 3,4 Dimethoxy N Propylaniline As a Synthetic Intermediate and Precursor
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
There is a lack of specific, documented examples in peer-reviewed literature or patents that detail the use of 3,4-dimethoxy-N-propylaniline as a key building block in the total synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, or natural products. While substituted anilines are a well-established class of intermediates in organic synthesis, the specific contributions and reaction pathways involving this compound for the construction of intricate molecular architectures have not been extensively reported.
Precursor in the Development of Nitrogen-Containing Heterocyclic Systems
Utilization in the Creation of Advanced Materials and Functional Molecules (e.g., Electrochromic Materials)
The synthesis of functional organic materials, including electrochromic polymers, often utilizes aniline (B41778) derivatives as monomers. The polymerization of anilines can lead to conjugated polymers with interesting optical and electronic properties. However, there is no specific information available in the scientific literature or patent databases on the utilization of this compound in the creation of advanced materials. Studies detailing its polymerization, copolymerization, or incorporation into functional molecules like electrochromic materials have not been found.
Advanced Methodologies in Biological Research: Mechanistic Studies Involving 3,4 Dimethoxy N Propylaniline
Molecular Interaction Profiling and Target Identification Mechanisms
Understanding the precise molecular interactions between a ligand and its protein target is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.
Ligand-Protein Interaction Studies
Experimental techniques such as X-ray crystallography and site-directed mutagenesis are instrumental in identifying the key amino acid residues involved in ligand binding. Although a crystal structure of 3,4-dimethoxy-N-propylaniline in complex with a target protein is not available, studies on related compounds binding to the σ₁ receptor provide significant insights.
The σ₁ receptor is a unique ligand-operated chaperone protein, and the binding of agonists and antagonists can induce different conformational changes and oligomeric states of the receptor. mdpi.com Studies with SA4503 have shown that it acts as a σ₁ receptor agonist, and its effects can be blocked by σ₁ receptor antagonists like haloperidol. nih.gov The interaction of SA4503 with the σ₁ receptor has been shown to modulate the function of other proteins, such as the NMDA receptor, highlighting the role of the σ₁ receptor as a molecular chaperone. nih.govfrontiersin.org
Computational Docking and Binding Site Analysis
In the absence of experimental structural data for a specific ligand-protein complex, computational modeling techniques such as molecular docking and binding site analysis are invaluable for predicting the binding mode and identifying key interactions.
Computational docking simulations can be used to place a ligand into the three-dimensional structure of its target protein and to estimate the binding affinity. Such studies have been performed for various ligands targeting the σ₁ receptor. acs.org These analyses have revealed a binding pocket that contains key amino acid residues responsible for ligand recognition.
Based on these findings, it can be inferred that the 3,4-dimethoxyphenyl moiety of a ligand like this compound or its derivatives would likely engage in hydrophobic and potentially hydrogen bonding interactions within the σ₁ receptor binding site. The protonated amine would be expected to form a key salt bridge with Glu172.
| Interaction Type | Key Amino Acid Residue | Ligand Moiety Involved |
|---|---|---|
| Salt Bridge & Hydrogen Bond | Glu172 | Protonated Amine |
| π-π Stacking | Tyr150, His21 | Aromatic Rings |
| Hydrophobic Interactions | Various hydrophobic residues | Alkyl and Aromatic portions |
Future Research Directions and Unexplored Avenues for 3,4 Dimethoxy N Propylaniline
Development of Novel and Sustainable Synthetic Approaches
The synthesis of N-alkylanilines, including 3,4-dimethoxy-N-propylaniline, has traditionally relied on methods that can be energy-intensive and may generate significant chemical waste. knowde.com Future research should prioritize the development of novel and sustainable synthetic routes that align with the principles of green chemistry.
Key areas for exploration include:
Catalyst Innovation: A significant shift from precious metal catalysts to more abundant and environmentally benign alternatives is a critical research direction. Iron-catalyzed N-alkylation processes, for instance, have shown promise for the synthesis of N-methylanilines from arenes using an iron(II) salt as a catalyst. chemistryviews.org Future work could adapt these iron-based catalytic systems for the propylation of 3,4-dimethoxyaniline (B48930). chemistryviews.org Similarly, exploring cobalt-catalyzed N-alkylation using bio-renewable resources as alkylating agents presents a green and cost-effective production pathway. researchgate.net
Green Solvents and Reaction Conditions: The use of ionic liquids as solvents for the N-alkylation of anilines has been shown to be a simple and efficient method. rsc.org Research into the application of these and other green solvents for the synthesis of this compound could lead to more sustainable processes. Furthermore, developing synthetic methods that operate at lower temperatures and pressures, potentially through photochemical routes, would significantly reduce the energy consumption of the synthesis. chemistryworld.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Future synthetic strategies for this compound should aim for high atom economy, minimizing the formation of byproducts. One-pot, multi-component reactions are a promising approach in this regard. beilstein-journals.org
| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Catalyst/Solvent Examples |
|---|---|---|---|
| Catalyst Innovation | Reduced cost, lower environmental impact, increased catalyst recyclability. | Development of non-precious metal catalysts. | Iron(II) salts, Cobalt acetate, ortho-Nb2O5/PtVOx/SiO2. chemistryviews.orgresearchgate.netrsc.org |
| Green Solvents | Reduced toxicity, potential for recyclability, improved reaction rates. | Application of ionic liquids and bio-derived solvents. | Imidazolium-based ionic liquids. rsc.org |
| Photochemical Synthesis | Mild reaction conditions, high selectivity, reduced energy consumption. | Development of visible-light-driven reactions. | Not specified. |
| Multi-component Reactions | High atom economy, reduced number of synthetic steps, operational simplicity. | Design of one-pot syntheses from simple precursors. | Not specified. |
Expansion into Emerging Material Science Applications
Aniline (B41778) and its derivatives are foundational components in the development of a wide range of materials, including dyes, polymers, and pharmaceuticals. coherentmarketinsights.comwikipedia.org The specific electronic properties conferred by the methoxy (B1213986) and N-propyl groups on this compound make it a compelling candidate for investigation in emerging material science applications.
Future research in this area could focus on:
Conducting Polymers: Polyaniline is a well-known conducting polymer. rsc.org The introduction of substituents on the aniline ring can modulate the electronic and physical properties of the resulting polymer. rsc.org Future studies could explore the polymerization of this compound to create novel conducting polymers with tailored properties for applications in electronics, such as sensors and organic field-effect transistors (OFETs). rsc.orgresearchgate.net The electron-donating nature of the methoxy groups could enhance the conductivity of the polymer.
Organic Electronics and Optoelectronics: The photophysical properties of aniline derivatives are highly dependent on their substitution patterns. Research has shown that substituents can influence fluorescence and phosphorescence behaviors. rsc.org A thorough investigation into the absorption and emission spectra of this compound could reveal its potential for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Chemical Sensors: The reactivity of the amine group in aniline derivatives makes them suitable for use in chemical sensors. rsc.org Polymers derived from substituted anilines have demonstrated high sensitivity to moisture and ammonia (B1221849). rsc.org Future work could involve the development of thin films of poly(this compound) and testing their sensitivity and selectivity towards various analytes.
| Material Application | Key Property to Investigate | Potential Functionality | Relevant Analytical Techniques |
|---|---|---|---|
| Conducting Polymers | Electrical conductivity, processability, environmental stability. | Active layer in electronic devices, anti-static coatings. | Cyclic Voltammetry, Four-Point Probe Measurement. |
| Organic Electronics | Photoluminescence, charge carrier mobility, energy levels. | Emissive layer in OLEDs, charge transport layer in solar cells. | UV-Vis Spectroscopy, Fluorescence Spectroscopy. |
| Chemical Sensors | Sensitivity, selectivity, response time. | Detection of volatile organic compounds, humidity sensing. | Quartz Crystal Microbalance, Gas Chromatography. |
Deeper Mechanistic Elucidation of Bio-molecular Interactions
Aniline derivatives are known to interact with biological systems, and their metabolic fate and toxicological profiles are subjects of ongoing research. nih.govnih.gov A deeper understanding of the specific interactions of this compound at a molecular level is crucial for any potential biomedical applications and for assessing its environmental impact.
Future research should aim to:
Identify Protein Targets: Investigating the binding of this compound to specific proteins is a key first step. Fluorescence spectroscopy can be used to study the binding of aniline derivatives to proteins like bovine serum albumin. researchgate.net Computational docking studies can also predict potential protein targets and binding modes. egranth.ac.in
Elucidate Interaction Mechanisms: The nature of the interactions, whether covalent or non-covalent, needs to be determined. The amino group of anilines can form hydrogen bonds with polar groups at the membrane-water interface, potentially disrupting membrane structure and function. nih.gov The role of the methoxy and propyl groups in modulating these interactions would be a key area of investigation. Computational studies can provide insights into the nature of hydrogen bonding between aniline derivatives and water molecules. rsc.org
Metabolic Pathway Analysis: Understanding how this compound is metabolized is essential. Quantitative structure-metabolism relationship (QSMR) models can be developed to predict the metabolic fate of substituted anilines, such as N-acetylation. nih.gov Experimental studies using liver microsomes can then be used to validate these predictions and identify the specific metabolic products.
| Research Area | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Protein Binding | Identify and characterize protein targets. | Fluorescence Spectroscopy, Circular Dichroism, Isothermal Titration Calorimetry, Molecular Docking. researchgate.netegranth.ac.in | Binding affinities, thermodynamic parameters, identification of binding sites. |
| Interaction Mechanism | Determine the nature of molecular interactions. | NMR Spectroscopy, X-ray Crystallography, Quantum Chemical Calculations. rsc.orgresearchgate.net | Identification of key interacting residues, understanding of intermolecular forces. |
| Metabolism Studies | Elucidate metabolic pathways. | In vitro metabolism assays (liver microsomes, S9 fractions), LC-MS/MS for metabolite identification, QSMR modeling. nih.gov | Identification of major metabolites, prediction of metabolic fate. |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction
The fields of chemistry and material science are increasingly benefiting from the application of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can accelerate the discovery and optimization of molecules with desired properties. For this compound, AI and ML offer significant opportunities for future research.
Promising applications include:
Property Prediction: Machine learning models, particularly quantitative structure-property relationship (QSPR) models, can be trained on existing data for aniline derivatives to predict a wide range of properties for this compound. nih.gov This includes physicochemical properties, as well as biological activities and toxicological endpoints. Explainable ML approaches can provide insights into the molecular features driving these predictions. policyrj.com
De Novo Design: Generative AI models can be employed for the de novo design of novel aniline derivatives based on the this compound scaffold. frontiersin.orgresearchgate.net These models can be optimized to generate molecules with enhanced properties, such as improved biological activity or specific material characteristics. Reinforcement learning can be used to guide the generation of molecules towards a desired set of objectives. youtube.com
Synthesis Planning: AI tools can assist in the development of novel synthetic routes for this compound and its derivatives. Retrosynthesis algorithms can propose efficient and sustainable synthetic pathways, potentially identifying novel reactions and catalysts.
Accelerated Material Discovery: Machine learning can be used to screen virtual libraries of aniline derivatives for their potential in various material applications. By predicting properties like conductivity or photoluminescence, ML can prioritize candidates for experimental synthesis and testing, thereby accelerating the material discovery process. mdpi.com
| AI/ML Application | Specific Technique | Research Goal | Potential Impact |
|---|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR), Graph Neural Networks (GNNs). nih.govpolicyrj.com | Predict physicochemical, biological, and material properties. | Rapid screening of virtual compounds, prioritization for synthesis. |
| De Novo Design | Generative Adversarial Networks (GANs), Reinforcement Learning (RL). researchgate.netyoutube.com | Generate novel derivatives with optimized properties. | Discovery of new materials and potential therapeutic agents. |
| Synthesis Planning | Retrosynthesis Algorithms. | Propose efficient and sustainable synthetic routes. | Reduced development time and cost for new compounds. |
| Material Discovery | High-Throughput Virtual Screening. mdpi.com | Identify promising candidates for specific material applications. | Accelerated development of advanced materials. |
Q & A
Q. What are the common synthetic routes for 3,4-dimethoxy-N-propylaniline, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis involves alkylation of 3,4-dimethoxyaniline with a propyl halide (e.g., 1-bromopropane) under basic conditions. Key steps include:
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility, while anhydrous conditions prevent hydrolysis.
- Temperature Control: Reactions typically proceed at 60–80°C for 12–24 hours, monitored by TLC or GC-MS.
- Workup: Neutralize excess base with dilute HCl, followed by extraction and column chromatography for purification.
Table 1: Example Reaction Conditions
| Propylating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1-Bromopropane | K₂CO₃ | DMF | 65–75 |
| 1-Iodopropane | TBAB | MeCN | 80–85 |
Optimization strategies include varying stoichiometry (1.2–1.5 equivalents of propyl halide) and using microwave-assisted synthesis to reduce reaction time .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
Methodological Answer:
- ¹H/¹³C NMR: Methoxy groups (-OCH₃) appear as singlets near δ 3.7–3.9 ppm. The propyl chain shows characteristic triplet (N–CH₂–) and multiplet (–CH₂–CH₂–) signals. Aromatic protons in the 3,4-dimethoxy-substituted ring exhibit distinct coupling patterns.
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 210.149 (C₁₁H₁₇NO₂).
- IR Spectroscopy: Stretching vibrations for C–O (1250–1050 cm⁻¹) and N–H (3350–3300 cm⁻¹) validate functional groups.
Ambiguities (e.g., rotational isomers) are resolved by variable-temperature NMR or crystallography .
Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?
Methodological Answer:
- Oxidation: Nitration or nitrosation at the para position relative to the methoxy groups, using HNO₃/H₂SO₄ or NaNO₂/HCl, respectively.
- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aniline to cyclohexylamine derivatives.
- Electrophilic Substitution: Methoxy groups direct electrophiles (e.g., Br₂) to the ortho/para positions.
Table 2: Reactivity Overview
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3,4-Dimethoxy-N-propylnitroaniline |
| Reductive Alkylation | R-X, NaBH₄ | N-Propyl tertiary amine |
Advanced Research Questions
Q. How can computational chemistry methods like DFT aid in understanding the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:
- HOMO-LUMO Gaps: Electron-rich methoxy groups lower the energy gap, enhancing charge-transfer potential.
- Electrostatic Potential Maps: Visualize nucleophilic/electrophilic sites for reaction planning.
- Conformational Analysis: Compare energy-minimized structures with crystallographic data (e.g., SHELXL-refined structures) .
Table 3: DFT-Derived Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.2 |
| LUMO Energy | -1.8 |
| Band Gap | 3.4 |
Q. What strategies are recommended for resolving contradictions between experimental data (e.g., NMR and X-ray crystallography) in structural determination?
Methodological Answer:
- Cross-Validation: Compare NMR-derived torsion angles with crystallographic data using software like Mercury or Olex2.
- Dynamic Effects: Use VT-NMR to assess if discrepancies arise from temperature-dependent conformational changes.
- Refinement Tools: SHELXL’s TWIN/BASF commands model twinning or disorder in crystals .
Q. How does the presence of methoxy groups influence the compound’s interaction with biological targets, and what assays are suitable for studying this?
Methodological Answer:
- Mechanistic Insight: Methoxy groups enhance lipophilicity, improving membrane permeability.
- Assays:
- Enzyme Inhibition: Fluorescence-based assays (e.g., cytochrome P450 inhibition).
- Receptor Binding: Radioligand displacement studies (e.g., GPCR targets).
- ADMET Profiling: Microsomal stability assays and zebrafish toxicity models.
Note: Structural analogs (e.g., N-benzyl-3,5-dimethoxyaniline) show activity in anticancer screens, suggesting similar methodologies apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
